

AC710: A Novel Kinase Inhibitor Targeting FLT3-ITD Positive Acute Myeloid Leukemia

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An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival. **AC710** has emerged as a potent, orally active small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3. This technical guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of **AC710** in FLT3-ITD positive AML, intended to inform further research and drug development efforts in this critical area of oncology.

Introduction to FLT3-ITD in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, the internal tandem duplication (ITD) mutation in the juxtamembrane domain of the FLT3 gene results in a constitutively active



receptor, independent of ligand binding. This aberrant signaling promotes leukemogenesis through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival, proliferation, and differentiation.[1][2][3] Given its central role in the pathology of this aggressive AML subtype, FLT3-ITD has become a key therapeutic target.

AC710: A Potent Inhibitor of the PDGFR-Family of Kinases

AC710 is a novel, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[4] This family includes FLT3, colony-stimulating factor 1 receptor (CSF1R), KIT, and PDGFRα/β. The dual inhibition of FLT3 and CSF1R is a particularly interesting therapeutic strategy, as CSF1R is implicated in the survival of monocytes and macrophages, which can contribute to the tumor microenvironment. **AC710** was identified as compound 22b in the primary literature.[4]

Biochemical Potency and Selectivity of AC710

AC710 demonstrates potent inhibitory activity against FLT3 in biochemical assays. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity. **AC710** has been profiled against a broad panel of kinases and shows high selectivity for the PDGFR family.

Table 1: Biochemical Activity of AC710 against PDGFR-

Family Kinases

Kinase Target	IC50 (nM)
FLT3	2
KIT	1.2
PDGFRβ	7.7
CSF1R	10.5
PDGFRα	1.3 (Kd)



Data sourced from a commercially available datasheet for AC710.[5]

Mechanism of Action in FLT3-ITD AML

The primary mechanism of action of **AC710** in FLT3-ITD AML is the direct inhibition of the constitutively active FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, **AC710** blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Inhibition of FLT3 Downstream Signaling

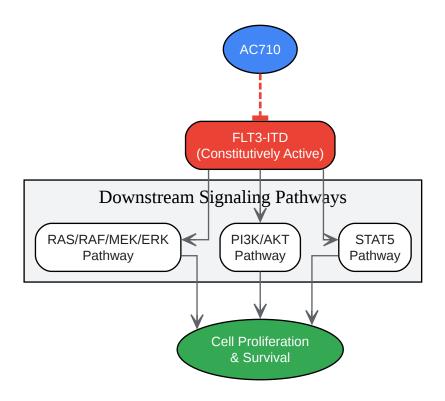
The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. These include:

- STAT5 (Signal Transducer and Activator of Transcription 5): A key transcription factor that is constitutively activated in FLT3-ITD AML and promotes the expression of genes involved in cell survival and proliferation.[6][7]
- MAPK (Mitogen-Activated Protein Kinase) Pathway (ERK): This pathway is crucial for cell proliferation, differentiation, and survival.[1]
- PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[1]

AC710 is expected to inhibit the phosphorylation of these downstream effectors, thereby blocking the pro-leukemic signals originating from the mutated FLT3 receptor.

Diagram 1: Proposed FLT3-ITD Signaling Pathway and Point of Inhibition by AC710





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Caption: **AC710** inhibits the constitutively active FLT3-ITD receptor.

In Vivo Efficacy of AC710 in a FLT3-ITD AML Xenograft Model

The anti-leukemic activity of **AC710** has been demonstrated in a preclinical in vivo model of FLT3-ITD AML. In a subcutaneous xenograft model using the human MV4-11 AML cell line, which harbors a homozygous FLT3-ITD mutation, oral administration of **AC710** led to significant tumor regression.[4]

Table 2: In Vivo Efficacy of AC710 in MV4-11 Xenograft Model



Treatment Group	Dose (mg/kg)	Outcome
Vehicle Control	-	Progressive tumor growth
AC710	0.3	Temporal inhibition of tumor growth
AC710	3	Complete tumor regression
AC710	30	Complete tumor regression
Positive Control (1)	1	Not specified in the available information

Data extracted from Liu et al., ACS Med. Chem. Lett. 2012, 3, 12, 997-1002.[4]

Experimental Protocols

Detailed experimental protocols for the characterization of **AC710** are crucial for the replication and extension of these findings. Below are representative protocols based on standard methodologies in the field.

In Vitro FLT3 Kinase Inhibition Assay (Representative Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of **AC710** against the FLT3 kinase.

Materials:

- Recombinant human FLT3 kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- FLT3 substrate (e.g., a synthetic peptide)
- AC710 (serially diluted in DMSO)



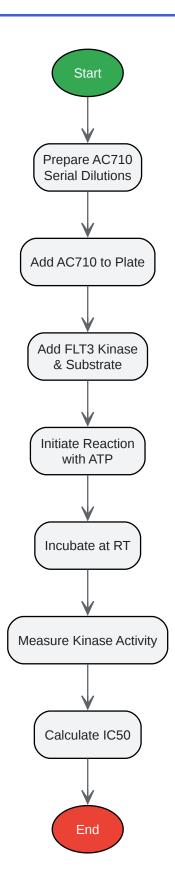
- Detection reagent (e.g., ADP-Glo™, Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of AC710 in DMSO and then dilute in kinase buffer.
- Add the diluted **AC710** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the FLT3 kinase and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each concentration of AC710 and determine the IC50 value using non-linear regression analysis.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay





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Caption: A streamlined workflow for determining kinase inhibitor potency.



Cellular Phosphorylation Assay (Representative Protocol)

This assay measures the ability of **AC710** to inhibit the phosphorylation of FLT3 and its downstream targets in FLT3-ITD positive AML cells.

Materials:

- MV4-11 cells
- RPMI-1640 medium with 10% FBS
- AC710 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

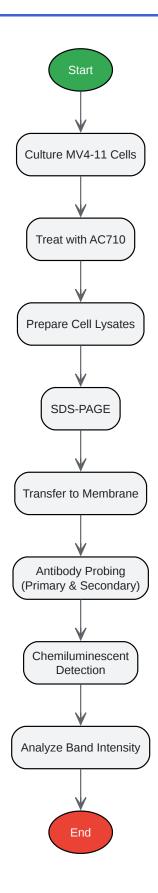
- Culture MV4-11 cells to the desired density.
- Treat the cells with various concentrations of AC710 or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
- Harvest the cells and prepare cell lysates.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the effect of **AC710** on protein phosphorylation.

Diagram 3: Western Blotting Workflow for Phosphorylation Analysis





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Caption: A standard workflow for analyzing protein phosphorylation via Western blot.



Conclusion and Future Directions

AC710 is a potent and selective inhibitor of FLT3 with demonstrated preclinical activity against FLT3-ITD positive AML. Its mechanism of action is centered on the direct inhibition of the constitutively active FLT3 kinase, leading to the suppression of key downstream signaling pathways and the induction of tumor regression in vivo. The dual activity of **AC710** against FLT3 and CSF1R may offer additional therapeutic benefits by modulating the tumor microenvironment.

Further preclinical studies are warranted to fully elucidate the downstream effects of **AC710** in a broader range of FLT3-ITD AML models, including patient-derived xenografts. Investigating potential mechanisms of resistance to **AC710** and exploring rational combination therapies will be crucial for its clinical development. The data presented in this technical guide support **AC710** as a promising therapeutic candidate for this high-risk AML patient population.

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